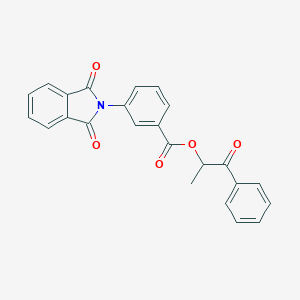
1-OXO-1-PHENYLPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-OXO-1-PHENYLPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenylpropanone moiety and an isoindoline dione group. It is typically a white crystalline solid that is insoluble in water but soluble in many organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-OXO-1-PHENYLPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can be achieved through several methods. One common approach involves the reaction of 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate with phthalic anhydride under specific conditions . This reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable catalyst. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-OXO-1-PHENYLPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-OXO-1-PHENYLPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 1-OXO-1-PHENYLPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)
Uniqueness
What sets 1-OXO-1-PHENYLPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research.
Propiedades
Fórmula molecular |
C24H17NO5 |
|---|---|
Peso molecular |
399.4g/mol |
Nombre IUPAC |
(1-oxo-1-phenylpropan-2-yl) 3-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C24H17NO5/c1-15(21(26)16-8-3-2-4-9-16)30-24(29)17-10-7-11-18(14-17)25-22(27)19-12-5-6-13-20(19)23(25)28/h2-15H,1H3 |
Clave InChI |
WSISJFOWQVIOKX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]malonate](/img/structure/B410879.png)
![9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B410880.png)
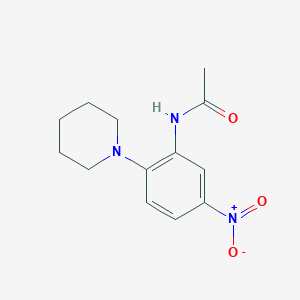
![Methyl 2-{[(6-{[2-(methoxycarbonyl)anilino]carbonyl}-2-pyridinyl)carbonyl]amino}benzoate](/img/structure/B410883.png)
![N-(4-methoxybenzyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410886.png)
![N-(2-methoxyphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B410887.png)
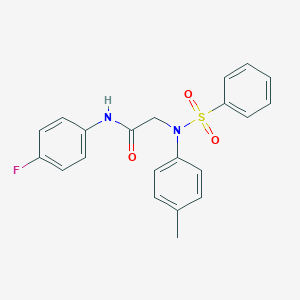
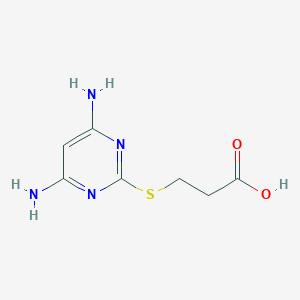
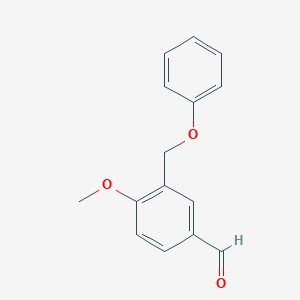
![N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B410894.png)
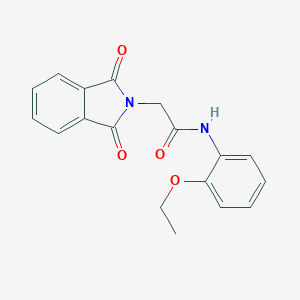
![2-{2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B410896.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(4-methylbenzyl)acetamide](/img/structure/B410897.png)
![N-[4-(cyanomethyl)phenyl]-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B410901.png)
